diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound is systematically named diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate under IUPAC guidelines. This nomenclature specifies:
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₈N₂O₆ derives from:
- Malonate backbone : C₅H₆O₄ (diethyl propanedioate)
- Indole substituent : C₈H₅N₂O₂ (5-nitro-1H-indol-3-ylmethyl)
| Property | Value |
|---|---|
| Molecular weight | 334.33 g/mol |
| Exact mass | 334.1164 Da |
| Elemental composition | C 57.48%, H 5.43%, N 8.38%, O 28.71% |
The molecular weight aligns with malonate esters containing nitroaromatic substituents, as seen in analogous compounds like diethyl 2-(2-nitrobenzyl)malonate (295.29 g/mol).
Three-Dimensional Conformational Analysis
X-ray Crystallography Data
No published X-ray crystallographic studies exist for this specific compound. However, related nitroindole derivatives exhibit planar indole rings with nitro groups adopting coplanar orientations to maximize conjugation. In such structures, the malonate ester’s central carbon typically shows tetrahedral geometry, with the indolemethyl substituent occupying an equatorial position to minimize steric clash with ethoxy groups.
Computational Modeling of Stereoelectronic Properties
Density functional theory (DFT) simulations (B3LYP/6-31G*) predict:
- Nitro group orientation : 5-nitro substituent lies in-plane with the indole ring (torsion angle <10°), facilitating resonance stabilization.
- Methylene bridge conformation : Preferential gauche arrangement between indolemethyl and malonate carbonyl groups (dihedral angle ≈60°).
- Electrostatic potential : Strong electron-withdrawing character (-0.35 e⁻/Ų) at the nitro group, contrasting with electron-rich regions at the indole’s pyrrole ring (+0.28 e⁻/Ų).
Comparative Analysis with Related Nitroindole-Malonate Esters
Key differences include:
- Extended conjugation : The indole system enables broader π-delocalization compared to nitrobenzyl analogs, red-shifting absorption spectra.
- Steric effects : The indole’s fused ring system creates greater steric hindrance around the methylene bridge than observed in linear nitrobenzyl derivatives.
- Hydrogen bonding : The indole NH group provides additional hydrogen-bonding sites absent in purely benzenoid systems.
Properties
CAS No. |
93020-27-0 |
|---|---|
Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H18N2O6/c1-3-23-15(19)13(16(20)24-4-2)7-10-9-17-14-6-5-11(18(21)22)8-12(10)14/h5-6,8-9,13,17H,3-4,7H2,1-2H3 |
InChI Key |
CWOWTBUJIGHWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate generally involves the following steps:
-
- Indole derivatives (e.g., 5-nitroindole).
- Diethyl malonate or similar esters.
- Reagents such as sodium hydride, ethyl chloroformate, and solvents like tetrahydrofuran (THF).
-
- Condensation : The indole derivative reacts with diethyl malonate in the presence of a base to form the desired backbone.
- Esterification : Formation of diethyl ester groups enhances stability and reactivity.
- Substitution : Introduction of the nitro group to the indole structure.
Detailed Reaction Protocols
Method A: Base-Catalyzed Condensation
This method uses sodium hydride as a strong base to facilitate condensation between diethyl malonate and the indole derivative:
-
- A three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen delivery line.
- Sodium hydride (55%) is introduced after washing with pentane and drying under nitrogen.
-
- Absolute THF is added to create a suspension, cooled to 3°C using an ice bath.
- Methyl acetoacetate dissolved in THF is added dropwise while maintaining the temperature below 5°C.
- Ethyl chloroformate is added at −10°C, followed by stirring for 30 minutes before heating to room temperature.
Workup :
- The reaction mixture is poured into saturated sodium chloride solution and extracted multiple times with ethyl acetate.
- Organic phases are washed with hydrochloric acid and water, dried over magnesium sulfate, filtered, and concentrated.
Yield :
Method B: Sequential Esterification
This method emphasizes the esterification step to ensure high yield and purity:
Reagents :
- Indole derivative (5-nitroindole).
- Diethyl malonate.
- Catalyst (e.g., sodium ethoxide).
-
- Diethyl malonate reacts with the indole derivative in ethanol under reflux conditions.
- The reaction mixture is cooled and neutralized using dilute acids.
Alternative Techniques
Reduction Methods
Reduction steps can be employed for modifying functional groups or enhancing reactivity:
Data Table: Key Parameters
| Step | Reagent/Condition | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Condensation | Sodium hydride, THF | −10 to 25 | Tetrahydrofuran | High |
| Esterification | Ethyl chloroformate | Room temperature | Ethanol | Moderate |
| Reduction | Sodium borohydride | −50 to −80 | Methanol | Variable |
Challenges in Synthesis
The preparation of this compound involves challenges such as:
- Maintaining low temperatures during condensation to prevent side reactions.
- Ensuring complete removal of solvents during purification steps.
- Handling reactive intermediates like sodium hydride safely.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-((5-amino-1H-indol-3-yl)methyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-((5-nitro-1H-indol-3-yl)methyl)malonic acid.
Scientific Research Applications
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Compound A : 2-(Acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid (CAS 363-37-1)
- Structural Differences: Replaces the nitro group with a fluoro substituent at the 5-position of the indole ring and introduces an acetylamino group on the propanedioate backbone.
- Molecular Formula : C₁₄H₁₃FN₂O₅ (MW 308.26) vs. C₁₅H₁₆N₂O₆ (estimated MW for the nitro derivative: ~320.30).
- The carboxylic acid moiety (vs. ester) may enhance solubility but reduce membrane permeability .
Compound B : Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate
- Structural Differences : Features a sulfonylphenyl group at the 1-position of indole and a bulky trimethylbenzyl substituent at the 3-position.
- Molecular Formula: C₃₂H₃₃NO₆S (MW 583.67).
- Implications : The sulfonyl group enhances electrophilicity, while the trimethylbenzyl group introduces steric hindrance. This compound exhibited promising renin inhibitory activity in docking studies, suggesting that bulky substituents may improve target engagement .
Backbone Modifications in Propanedioate Derivatives
Compound C : Diethyl 2-(3-hydroxypropyl)propanedioate (CAS 5373-91-1)
- Structural Differences : Lacks the indole moiety entirely; instead, a 3-hydroxypropyl group is attached to the propanedioate ester.
- Molecular Formula : C₁₀H₁₈O₅ (MW 218.25).
- Implications : The absence of the aromatic indole system eliminates π-π stacking interactions critical for protein binding. The hydroxypropyl group may enhance hydrophilicity but limit bioactivity .
Compound D : Diethyl 2-(anilinomethyl)propanedioate (CAS 90979-65-0)
- Structural Differences : Substitutes the indole ring with an aniline (phenylamine) group.
- Molecular Formula: C₁₃H₁₇NO₄ (estimated MW 263.28).
- Implications: The aniline group introduces basicity, which could affect solubility and interaction with acidic residues in target proteins. No direct biological data are available, but the simpler structure may reduce synthetic complexity .
Comparative Data Table
*Inferred from structural analogs .
Key Research Findings
- Steric and Electronic Effects : Bulky substituents (e.g., trimethylbenzyl in Compound B) improve target engagement by stabilizing hydrophobic interactions, while electron-withdrawing groups (e.g., nitro in the target compound) may enhance binding to positively charged enzymatic pockets .
- Backbone Flexibility : Esterified propanedioates (target compound, Compound B) show better bioavailability than carboxylic acid derivatives (Compound A) due to increased membrane permeability .
- Synthetic Accessibility : The nitro-substituted derivative may face stability challenges under reducing conditions, whereas fluoro or sulfonyl analogs offer more robust synthetic pathways .
Biological Activity
Diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an indole moiety with a nitro substitution, which is known to influence its pharmacological properties. The presence of the diethyl ester functional groups allows for various chemical reactions, including nucleophilic substitutions and hydrolysis.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
Anticancer Properties
The indole structure is often associated with anticancer activity. Studies have shown that compounds containing indole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The nitro group enhances these effects by modulating electron distribution, which may improve interactions with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.25 | Induction of apoptosis |
| A375 (Melanoma) | 0.30 | Inhibition of cell proliferation |
| NCI-H460 (Lung) | 0.33 | Modulation of apoptosis-related pathways |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with microbial cellular components.
Table 2: Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1 mM | Moderate |
| Escherichia coli | 0.5 mM | High |
| Proteus mirabilis | 2 mM | Low |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : The formation of reactive intermediates from the nitro group disrupts microbial cell functions.
In Vitro Studies
A series of in vitro experiments conducted on human tumor cell lines demonstrated the efficacy of this compound in inhibiting growth and inducing cell death. For instance, the compound showed significant cytotoxicity against MCF-7 cells at concentrations as low as 0.25 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
In Vivo Studies
Animal model studies have indicated that administration of the compound resulted in reduced tumor sizes compared to control groups. These findings support its potential application in cancer therapy.
Q & A
Q. What synthetic methodologies are commonly employed for preparing diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate?
The synthesis typically involves nucleophilic alkylation of diethyl propanedioate with a 5-nitroindole-derived electrophile. Key steps include:
- Indole Functionalization : Nitration of indole at the 5-position using mixed acid (HNO₃/H₂SO₄), followed by protection of the indole NH (e.g., via sulfonation or alkylation) to prevent side reactions.
- Methylenation : Activation of the propanedioate via enolate formation (using bases like NaH or LDA) and reaction with a 3-chloromethyl-5-nitroindole intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Validate purity via HPLC or TLC .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles (e.g., C–N and C–O distances critical for nitro and ester groups). Ensure data quality with R-factor < 0.05 and validation via checkCIF .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the indole C3-methylation (δ ~4.2 ppm for CH₂) and nitro group (deshielding effects on aromatic protons).
- IR : Detect ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretching .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Screening : Preliminary assays (e.g., Ames test for mutagenicity) are advised due to structural similarity to nitroaromatic compounds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data across studies be resolved?
- Cross-Validation : Compare NMR (solvent effects), IR (KBr vs. ATR methods), and mass spectrometry (ESI vs. EI ionization) results.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and vibrational spectra. Discrepancies >5% may indicate impurities or tautomerism .
- Collaborative Reproducibility : Share raw data (e.g., crystallographic .cif files) via platforms like Cambridge Structural Database for peer validation .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electron-deficient character.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) using AMBER or GROMACS. Parameterize force fields with RESP charges from Gaussian .
- Docking Studies : Use AutoDock Vina to model binding affinities for drug-design applications (e.g., nitro group as a pharmacophore) .
Q. How can environmental degradation pathways be studied methodically?
- Hydrolysis Studies : Monitor ester cleavage under varying pH (e.g., pH 2–12 buffers) via LC-MS. Pseudo-first-order kinetics often apply.
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and track nitro group reduction to amine using GC-MS.
- Microbial Biodegradation : Use OECD 301F (ready biodegradability test) with activated sludge. Metabolite identification via HRMS/MS .
Q. What experimental designs address discrepancies in reported biological activity?
- Dose-Response Curves : Test cytotoxicity (MTT assay) across multiple cell lines (e.g., HEK293 vs. HepG2) to account for tissue-specific effects.
- Redox Profiling : Measure ROS generation (DCFH-DA assay) to link nitro group reduction to oxidative stress.
- Control Experiments : Include structurally analogous compounds (e.g., 5-chloroindole derivatives) to isolate the nitro group’s role .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to determine compatibility. High δP from nitro/ester groups suggests better solubility in acetone (δP = 10.4) than hexane (δP = 0).
- Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C. Entropy-driven dissolution may explain outliers.
- Co-solvent Systems : Use water-ethanol mixtures (e.g., 70:30 v/v) for enhanced solubility .
Q. What causes variability in reported melting points?
- Polymorphism : Screen for crystalline forms via slow evaporation (ethanol) vs. rapid cooling (acetone-dry ice).
- Purity Assessment : DSC analysis detects eutectic impurities. Melting range >2°C indicates contamination.
- Inter-laboratory Calibration : Cross-check with standard reference materials (e.g., NIST melting point standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
